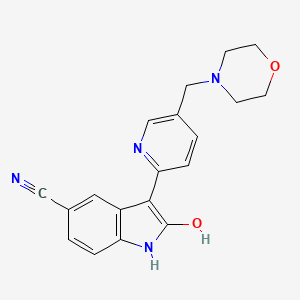

AZD1080

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

GSK-3 Inhibitor

2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile, also known as AZD1080, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), specifically GSK-3 alpha and beta isoforms. Studies have shown it to be a potent inhibitor with Ki values of 6.9 nM and 31 nM for GSK-3 alpha and beta respectively PubChem: . GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative diseases, diabetes, and cancer [].

Potential Therapeutic Applications

Due to its ability to inhibit GSK-3, AZD1080 has been explored as a potential therapeutic agent for several conditions. Here are some areas of investigation:

Neurodegenerative Diseases

Because GSK-3 is implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, AZD1080 has been studied for its potential neuroprotective effects. Studies suggest it may improve cognitive function and neuronal survival in animal models [, ].

Diabetes

Inhibition of GSK-3 may improve insulin sensitivity and glucose metabolism. Studies in animal models have shown promise for AZD1080 in managing diabetes [].

Cancer

GSK-3 signaling can play a role in tumor cell proliferation and survival. Some research suggests AZD1080 may have anti-tumor effects, either alone or in combination with other therapies.

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK3β), a serine/threonine kinase implicated in various cellular processes, including metabolism, cell differentiation, and neuronal function. The compound has a chemical structure that allows it to bind effectively within the ATP pocket of GSK3β, demonstrating a Ki value of 6.9 nM for GSK3α and 31 nM for GSK3β, indicating its high potency against these kinases . AZD1080 has been investigated for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to inhibit tau phosphorylation, a key pathological event in tauopathies .

Research suggests this compound acts as a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in regulating various cellular processes []. Specifically, it inhibits the activity of GSK-3alpha and GSK-3beta subtypes with high potency []. GSK-3 is implicated in several diseases, and understanding compounds that interact with it is of interest in the field of medicine [].

AZD1080 exhibits notable biological activity by reversing cognitive deficits in animal models and improving synaptic plasticity. In studies involving Sprague-Dawley rats, AZD1080 was shown to inhibit tau phosphorylation in a dose-dependent manner, with an IC50 value of 324 nM . Furthermore, it has demonstrated efficacy in enhancing long-term potentiation in hippocampal slices and improving cognitive performance in behavioral tests . Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders.

AZD1080 is primarily being investigated for its applications in treating neurodegenerative diseases, particularly Alzheimer's disease. Its ability to inhibit GSK3β makes it a candidate for reversing synaptic dysfunction and cognitive deficits associated with tau pathology. Additionally, studies have indicated potential applications in cancer treatment, specifically ovarian cancer, where GSK3β inhibition may suppress tumor development . The compound is also being explored for its effects on other neurological conditions due to its selective inhibition profile.

Interaction studies have shown that AZD1080 selectively inhibits GSK3β while exhibiting significantly lower activity against other kinases such as cyclin-dependent kinase 2 (CDK2) and extracellular signal-regulated kinase 2 (ERK2). This selectivity is crucial for minimizing off-target effects that could lead to adverse reactions in patients. In vitro studies demonstrate that AZD1080 effectively reduces tau phosphorylation levels in human cell lines expressing tau protein .

Several compounds share structural or functional similarities with AZD1080. Below is a comparison highlighting their unique features:

| Compound Name | Target Kinase | Ki Value (nM) | Selectivity | Application Area |

|---|---|---|---|---|

| Lithium Chloride | GSK3 | 1500 | Non-selective | Bipolar disorder |

| Tideglusib | GSK3 | 100 | Non-selective | Alzheimer's disease |

| CHIR99021 | GSK3 | 25 | Selective | Stem cell maintenance |

| AR-A014418 | GSK3 | 30 | Selective | Cancer research |

AZD1080 stands out due to its high selectivity and potency against GSK3β compared to these compounds. While lithium chloride is a non-selective inhibitor with broader effects, AZD1080's targeted action minimizes potential side effects associated with broader kinase inhibition. Tideglusib and CHIR99021 also demonstrate selective inhibition but do not exhibit the same degree of brain permeability as AZD1080 .

Medicinal Chemistry Strategies for Glycogen Synthase Kinase-3 Inhibition

The medicinal chemistry approach toward AZD1080 development centered on creating a potent and selective inhibitor of both glycogen synthase kinase-3 alpha and beta isoforms while maintaining favorable pharmacokinetic properties [2] [5]. The compound exhibits exceptional potency with Ki values of 6.9 nanomolar for glycogen synthase kinase-3 alpha and 31 nanomolar for glycogen synthase kinase-3 beta, representing a significant advancement over previous inhibitors [6] [5].

Structure-activity relationship studies revealed that the indole core structure provides the essential pharmacophore for glycogen synthase kinase-3 binding, with the 5-carbonitrile substituent contributing significantly to potency and selectivity [7] [8]. The pyridine ring at position 3 of the indole scaffold enhances binding affinity through specific interactions within the adenosine triphosphate binding pocket of the kinase [6] [2]. The morpholine substituent attached to the pyridine ring was strategically incorporated to improve solubility and pharmacokinetic properties while maintaining high potency [9] [5].

Selectivity optimization represented a critical aspect of the medicinal chemistry strategy. AZD1080 demonstrates remarkable selectivity against related kinases, showing 37-fold selectivity over cyclin-dependent kinase 2, 14-fold selectivity over cyclin-dependent kinase 5, 64-fold selectivity over cyclin-dependent kinase 1, and greater than 323-fold selectivity over extracellular signal-regulated kinase 2 [6] [5]. This selectivity profile was achieved through careful optimization of the substituent pattern on the indole core, particularly the positioning of the carbonitrile group and the nature of the heterocyclic substituents [10] [8].

The compound's mechanism of action involves competitive inhibition at the adenosine triphosphate binding site of glycogen synthase kinase-3, as confirmed by high-resolution X-ray crystallography studies [6]. This binding mode explains the observed selectivity profile, as the compound exploits unique structural features within the glycogen synthase kinase-3 active site that distinguish it from other serine-threonine kinases [10].

Optimization of Blood-Brain Barrier Permeability

The optimization of blood-brain barrier permeability for AZD1080 represented a critical challenge in its development, given the intended neurological applications [11]. The compound achieves exceptional brain penetration with a blood-brain barrier permeability coefficient of 8 × 10⁻³ centimeters per minute in rat models, significantly exceeding the threshold required for central nervous system activity [6] [12].

Several molecular properties contribute to AZD1080's favorable blood-brain barrier permeability profile. The molecular weight of 334.37 daltons falls within the optimal range for passive diffusion across biological membranes [1] [3]. The compound's lipophilicity, balanced by the presence of hydrogen bond donors and acceptors, creates an ideal partition coefficient for brain penetration while maintaining aqueous solubility [11].

The morpholine substituent plays a dual role in optimizing both brain permeability and metabolic stability. This heterocyclic moiety provides the necessary basicity for improved solubility while avoiding the formation of metabolically labile amine groups that could compromise pharmacokinetic properties [9] [11]. The tertiary amine character of the morpholine ring reduces susceptibility to phase I metabolic oxidation, contributing to the compound's favorable half-life of 7.1 hours in rat models [13] [5].

Central nervous system multiparameter optimization principles guided the development of AZD1080's molecular architecture [11]. The compound satisfies multiple criteria for optimal brain penetration, including appropriate molecular weight, topological polar surface area, number of hydrogen bond donors, and calculated partition coefficient. These properties collectively contribute to high passive permeability, low P-glycoprotein efflux liability, and reduced metabolic clearance [11].

Pharmacokinetic studies demonstrate that AZD1080 achieves good oral bioavailability of 15-24 percent in rats, with distribution kinetics favoring brain accumulation [13] [5]. The compound's ability to inhibit tau phosphorylation in intact rat brain tissue with an half-maximal inhibitory concentration of 324 nanomolar confirms effective target engagement in the central nervous system [6] [5].

Patent Landscape and Intellectual Property Trajectory

The intellectual property landscape surrounding AZD1080 reflects AstraZeneca's comprehensive approach to protecting innovations in glycogen synthase kinase-3 inhibitor development [9] [14]. The primary patent protection for AZD1080 and related compounds was established through World Intellectual Property Organization patent WO2003082853, filed by AstraZeneca and covering a broad class of indole-based glycogen synthase kinase-3 inhibitors [9].

The patent portfolio encompasses multiple aspects of AZD1080 development, including composition of matter claims for the specific chemical structure, pharmaceutical formulations containing the compound, and methods of treatment for neurological disorders [9] [14]. Additional patent applications covered synthetic methodologies, particularly the palladium-catalyzed cyanation processes essential for large-scale manufacturing [9].

Process patents represent a significant component of the intellectual property strategy, with particular emphasis on the palladium-catalyzed cyanation methodology used to install the crucial carbonitrile group [9] [15]. The development of robust, scalable synthesis methods required extensive optimization of reaction conditions, catalyst systems, and purification protocols to achieve the quality standards necessary for pharmaceutical development [15] [16].

AstraZeneca's patent strategy also included defensive filings to protect against potential generic competition and to establish freedom to operate in related chemical space [14]. The company filed continuation applications and divisional patents to extend protection timelines and cover improvements in synthetic methods and formulation technologies [14].

The discontinuation of AZD1080's clinical development in 2008 marked a transition in the intellectual property strategy, with AstraZeneca subsequently licensing certain rights to academic institutions for research purposes [17] [14]. The University of Sheffield obtained access to AZD1080 for preclinical research in motor neuron disease, demonstrating the compound's continued value as a research tool despite its withdrawal from commercial development [17].

Patent landscape analysis reveals that glycogen synthase kinase-3 inhibitor development remains an active area of intellectual property activity, with numerous pharmaceutical companies and academic institutions filing applications for novel inhibitor structures and therapeutic applications [18] [19]. The foundational work established through AZD1080's development continues to influence current research directions in this therapeutic area [20] [14].

Kinetic Inhibition Parameters for Glycogen Synthase Kinase-3 Alpha and Beta Isoforms

AZD1080 demonstrates potent and selective inhibition of both glycogen synthase kinase-3 alpha and glycogen synthase kinase-3 beta isoforms, with distinct kinetic profiles that establish its therapeutic potential [1] [2] [3] [4]. The compound exhibits nanomolar-level inhibition constants against both isoforms, with glycogen synthase kinase-3 alpha showing greater sensitivity compared to glycogen synthase kinase-3 beta.

Biochemical kinetic analysis reveals that AZD1080 binds to glycogen synthase kinase-3 alpha with a dissociation constant (Ki) of 6.9 nanomolar, corresponding to a pKi value of 8.2 [3]. For glycogen synthase kinase-3 beta, the compound demonstrates a Ki value of 31 nanomolar with a pKi of 7.5 [3]. This translates to approximately 4.5-fold selectivity for glycogen synthase kinase-3 alpha over glycogen synthase kinase-3 beta, indicating preferential binding to the alpha isoform [3] [4].

The inhibition mechanism of AZD1080 follows adenosine triphosphate-competitive kinetics, where the compound binds within the adenosine triphosphate binding pocket of the kinase [5]. Structural analysis demonstrates that AZD1080 forms critical hydrogen bonds with the hinge region residues aspartic acid 133 and valine 135, which are essential for adenosine triphosphate recognition [5]. The compound also engages with key amino acid residues including glutamic acid 97, lysine 85, and aspartic acid 200, which are crucial for adenosine triphosphate binding and catalytic activity [5].

In cellular assay systems, AZD1080 demonstrates concentration-dependent inhibition of tau phosphorylation with an IC50 value of 324 nanomolar in 3T3 fibroblasts stably expressing human tau [2] [3] [4]. When evaluated in transfected HEK293 cells expressing human tau, the compound shows IC50 values of 3.18 micromolar for glycogen synthase kinase-3 alpha and 2.03 micromolar for glycogen synthase kinase-3 beta inhibition [6]. These cellular potency values reflect the compound's ability to penetrate cell membranes and engage with intracellular targets effectively.

The binding kinetics of AZD1080 have been characterized using competitive displacement assays, revealing that the compound competes with endogenous adenosine triphosphate for binding to the catalytic site [6]. Residence time analysis indicates that AZD1080 exhibits similar on-rate and off-rate kinetics compared to other glycogen synthase kinase-3 inhibitors, with normalized k-observed values of 1.08 for glycogen synthase kinase-3 alpha and 1.13 for glycogen synthase kinase-3 beta [6].

Selectivity Profiling Against Cyclin-Dependent Kinase-2, Extracellular Signal-Regulated Kinase-2, and Related Kinases

The selectivity profile of AZD1080 has been extensively characterized across a comprehensive panel of protein kinases, demonstrating favorable discrimination against related kinases while maintaining potent glycogen synthase kinase-3 inhibition [2] [3] [4] [7]. The compound shows particularly robust selectivity against cyclin-dependent kinases and mitogen-activated protein kinases, which are structurally related to glycogen synthase kinase-3.

Against cyclin-dependent kinase-2, AZD1080 demonstrates a Ki value of 1150 nanomolar (pKi = 5.9), representing 167-fold selectivity over glycogen synthase kinase-3 alpha and 37-fold selectivity over glycogen synthase kinase-3 beta [2] [3] [4] [7]. This selectivity is particularly significant given the structural similarity between cyclin-dependent kinase-2 and glycogen synthase kinase-3, as both kinases share conserved adenosine triphosphate-binding domains with similar pharmacophore requirements.

For cyclin-dependent kinase-5, another neurologically relevant kinase involved in tau phosphorylation, AZD1080 exhibits a Ki value of 429 nanomolar (pKi = 6.4), corresponding to 62-fold selectivity over glycogen synthase kinase-3 alpha and 14-fold selectivity over glycogen synthase kinase-3 beta [2] [3] [4] [7]. This selectivity profile is crucial for therapeutic applications, as cyclin-dependent kinase-5 also phosphorylates tau protein at disease-relevant sites, and excessive inhibition could potentially interfere with normal neuronal function.

The compound demonstrates even greater selectivity against cyclin-dependent kinase-1, with a Ki value of 1980 nanomolar (pKi = 5.7), representing 287-fold selectivity over glycogen synthase kinase-3 alpha and 64-fold selectivity over glycogen synthase kinase-3 beta [2] [3] [4] [7]. This high degree of selectivity is advantageous for minimizing potential cell cycle-related adverse effects.

Against extracellular signal-regulated kinase-2, a key component of the mitogen-activated protein kinase pathway, AZD1080 shows minimal inhibitory activity with Ki values exceeding 10 micromolar (pKi < 5), translating to greater than 1450-fold selectivity over glycogen synthase kinase-3 alpha and greater than 323-fold selectivity over glycogen synthase kinase-3 beta [2] [3] [4] [7]. This exceptional selectivity against extracellular signal-regulated kinase-2 is particularly important given the critical role of this kinase in cellular proliferation and differentiation pathways.

Comprehensive kinase selectivity screening at 10 micromolar concentration revealed that AZD1080 exhibits minimal cross-reactivity against 23 additional kinases, including epidermal growth factor receptor, c-SRC, protein kinase A, and protein kinase C, with less than 50% inhibition observed for all tested kinases [3]. This broad selectivity profile indicates that AZD1080 is unlikely to cause off-target effects through inhibition of other kinase families.

The selectivity of AZD1080 extends beyond protein kinases to include 65 different receptors, enzymes, and ion channels, where the compound shows minimal activity at 10 micromolar concentration [3]. This comprehensive selectivity profile supports the compound's potential for therapeutic development with reduced risk of mechanism-unrelated toxicity.

Cellular Efficacy: Tau Phosphorylation Modulation in Neuronal Models

The cellular efficacy of AZD1080 in modulating tau phosphorylation has been demonstrated across multiple neuronal model systems, providing robust evidence for its therapeutic potential in tauopathies [6] [8] [9] [10] [11]. These studies reveal that AZD1080 effectively reduces tau hyperphosphorylation at disease-relevant sites while maintaining favorable cellular tolerability profiles.

In differentiated SH-SY5Y neuroblastoma cells, AZD1080 demonstrates dose-dependent inhibition of tau phosphorylation at threonine 231, with IC50 values ranging from 0.15 to 3.02 micromolar depending on the specific experimental conditions [6]. The compound also effectively reduces phosphorylation at serine 396 and serine 404, which are critical epitopes associated with neurofibrillary tangle formation in Alzheimer disease [6]. These phosphorylation sites are particularly relevant as they are located in proximity to microtubule-binding domains and contribute to tau detachment from microtubules.

Primary rat cerebrocortical neuronal cultures exposed to okadaic acid, a phosphatase inhibitor that induces tau hyperphosphorylation, show significant reduction in pathological tau phosphorylation following AZD1080 treatment [9]. The compound effectively prevents hyperphosphorylation at serine 202/threonine 205 (AT8 epitope) and threonine 231 (RZ3 epitope) with effective concentrations ranging from 1.0 to 4.0 micromolar [9]. These sites are particularly important as they are among the earliest phosphorylation events in tau pathology and are associated with loss of microtubule-binding capacity.

In N2a mouse neuroblastoma cells, AZD1080 demonstrates protective effects against okadaic acid-induced tau pathology, with effective concentrations between 0.5 and 2.0 micromolar [9]. The compound prevents the formation of tau oligomers and aggregates, which are considered toxic intermediates in the pathway to neurofibrillary tangle formation [9]. This protective effect is particularly significant as tau oligomers are thought to be more neurotoxic than mature neurofibrillary tangles.

The mechanistic basis for AZD1080's efficacy in neuronal models involves direct inhibition of glycogen synthase kinase-3 activity, which is a major tau kinase responsible for phosphorylating multiple sites on the tau protein [10] [12]. In mouse models of Parkinson disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, AZD1080 treatment significantly reduces phosphorylated glycogen synthase kinase-3 beta levels in the hippocampus and substantia nigra, correlating with decreased tau phosphorylation [8]. The compound also demonstrates efficacy in reducing phosphorylated alpha-synuclein levels, indicating potential therapeutic applications beyond tau-related pathologies [8].

Temporal analysis of AZD1080's effects reveals that the compound requires prolonged exposure to achieve maximal efficacy in reducing tau phosphorylation [13]. Subchronic administration over three days produces more robust effects compared to acute treatment, suggesting that downstream modifications of proteins in the glycogen synthase kinase-3 signaling pathway are necessary for optimal therapeutic benefit [13]. This temporal profile has important implications for dosing strategies in clinical applications.

The cellular efficacy of AZD1080 extends to preventing tau-mediated microtubule destabilization, as demonstrated by preservation of microtubule networks in treated neuronal cultures [8]. Electron microscopy analysis reveals that AZD1080 treatment maintains normal microtubule morphology and density, preventing the cytoskeletal disruption typically associated with tau hyperphosphorylation [8]. This preservation of microtubule integrity is crucial for maintaining axonal transport and neuronal function.

In cellular models of amyotrophic lateral sclerosis, AZD1080 demonstrates efficacy in reducing TDP-43 protein levels and ameliorating neurotoxicity [11]. The compound promotes turnover of both full-length and cleaved TDP-43 fragments through a caspase-dependent mechanism, indicating broader neuroprotective effects beyond tau phosphorylation [11]. These findings suggest potential therapeutic applications for AZD1080 in multiple neurodegenerative conditions involving protein aggregation pathology.

The concentration-response relationships for AZD1080's cellular effects follow typical pharmacological profiles, with steep dose-response curves indicating cooperative binding mechanisms [6] [9]. The compound demonstrates therapeutic windows between efficacy and cytotoxicity, with effective concentrations for tau phosphorylation inhibition occurring at levels well below those causing cellular damage [6]. This favorable therapeutic index supports the compound's potential for clinical development.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Georgievska B, Sandin J, Doherty J, Mörtberg A, Neelissen J, Andersson A, Gruber S, Nilsson Y, Schött P, Arvidsson PI, Hellberg S, Osswald G, Berg S, Fälting J, Bhat RV. AZD1080, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans. J Neurochem. 2013 May;125(3):446-56. doi: 10.1111/jnc.12203. Epub 2013 Mar 11. PubMed PMID: 23410232.

3: Chen S, Sun KX, Liu BL, Zong ZH, Zhao Y. The role of glycogen synthase kinase-3β (GSK-3β) in endometrial carcinoma: A carcinogenesis, progression, prognosis, and target therapy marker. Oncotarget. 2016 May 10;7(19):27538-51. doi: 10.18632/oncotarget.8485. PubMed PMID: 27050373; PubMed Central PMCID: PMC5053670.